2-(3-Carboxycyclopentyl)-2-methylpropionic acid
Description
2-(3-Carboxycyclopentyl)-2-methylpropionic acid (CAS RN: 473-35-8) is a bicyclic carboxylic acid derivative characterized by a cyclopentane ring substituted with a carboxy group and a 2-methylpropionic acid moiety. Its IUPAC name is 3-(1-carboxy-1-methylethyl)cyclopentane-1-carboxylic acid . The compound exhibits dual acidity due to its two carboxylic acid groups, making it relevant in pharmaceutical synthesis and materials science. Its rigid cyclopentyl backbone enhances steric stability, which is advantageous in drug design for modulating pharmacokinetic properties .
Properties
CAS No. |
473-35-8 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(2-carboxypropan-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2,9(13)14)7-4-3-6(5-7)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
QSRHRQWRLFGZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of cyclopentadiene derivatives, which undergo Diels-Alder reactions to form the cyclopentyl ring. Subsequent carboxylation and methylation steps yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxycyclopentyl)-2-methylpropionic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated cyclopentyl derivatives.
Scientific Research Applications
2-(3-Carboxycyclopentyl)-2-methylpropionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Pharmaceutical Relevance
- Antilipidemic Agents: Clofibric acid and fenofibric acid are cornerstone compounds for dyslipidemia treatment, with fenofibric acid showing superior metabolic stability .
- Uric Acid Excretion : Pyrimidine-containing derivatives () highlight the role of heterocyclic moieties in targeting hyperuricemia .
Agricultural and Industrial Use
- Herbicidal Activity : Clofibric acid derivatives are used in selective herbicides for broadleaf weed control, though environmental persistence raises ecological concerns .
Biological Activity
2-(3-Carboxycyclopentyl)-2-methylpropionic acid, also known as a cyclopentane derivative, has garnered attention for its potential biological activities. This compound is of interest due to its unique structure, which may confer specific interactions with biological systems. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C10H14O4
- Molecular Weight: 198.22 g/mol
- IUPAC Name: 2-(3-Carboxycyclopentyl)-2-methylpropanoic acid
Biological Activities
-
Anti-inflammatory Effects:
- Preliminary studies suggest that derivatives similar to 2-(3-Carboxycyclopentyl)-2-methylpropionic acid exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
-
Antimicrobial Activity:
- Some cyclopentane derivatives have demonstrated antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic processes.
-
Potential Anticancer Properties:
- Research into structurally related compounds has indicated potential anticancer activity through induction of apoptosis in cancer cells and inhibition of tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and cytokines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 2-(3-Carboxycyclopentyl)-2-methylpropionic acid | 198.22 | Anti-inflammatory, Antimicrobial, Anticancer |
| Cyclopentane-1-carboxylic acid | 142.19 | Antimicrobial |
| 3-Carboxycoumarin | 174.15 | Anticancer |
Case Studies
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various cyclopentane derivatives, including 2-(3-Carboxycyclopentyl)-2-methylpropionic acid. The results indicated significant inhibition of TNF-alpha production in macrophages treated with the compound compared to control groups.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibitory concentration (IC50) comparable to standard antibiotics, suggesting potential for development as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
